N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide
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Overview
Description
N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide is a compound belonging to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide typically involves the nucleophilic substitution of chlorine atoms in cyanuric chloride with appropriate amines. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions . The general reaction scheme is as follows:
- Cyanuric chloride is reacted with cyclopropylamine to form N-(4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amine.
- The intermediate is then reacted with heptanamide under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the amino groups can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide has several scientific research applications:
Biology: The compound is studied for its potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds have similar structural features and biological activities.
Pyrimido[5,4-d]pyrimidines: Another class of compounds with comparable properties and applications
Uniqueness
N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide is unique due to its specific substitution pattern and the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
99135-47-4 |
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Molecular Formula |
C13H22N6O |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-[4-amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl]heptanamide |
InChI |
InChI=1S/C13H22N6O/c1-2-3-4-5-6-10(20)16-13-18-11(14)17-12(19-13)15-9-7-8-9/h9H,2-8H2,1H3,(H4,14,15,16,17,18,19,20) |
InChI Key |
ARYDJSJDWHHQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=NC(=NC(=N1)NC2CC2)N |
Origin of Product |
United States |
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